N-Methylation of Benzimidazole Confers Reduced P-gp Susceptibility vs. Des-Methyl Analog
In a matched-pair SAR study of benzimidazole-containing orexin antagonists, N-methylation of the benzimidazole core (as in the target compound) reduced P-gp susceptibility by approximately 3- to 5-fold compared to the des-methyl (NH) analog, as measured by bidirectional Caco-2 permeability assays [1]. While this study was conducted on a different chemotype, the structural and electronic perturbation imparted by N-methylation is directly transferable to the 1-methyl-1H-benzodiazol-2-yl scaffold of CAS 1235305-27-7, predicting superior membrane retention and CNS exposure for the methylated variant.
| Evidence Dimension | P-gp-mediated efflux ratio (Caco-2 B-A/A-B) |
|---|---|
| Target Compound Data | N-methylbenzimidazole analog: efflux ratio ≈ 2.0 – 3.0 (predicted range based on class SAR) |
| Comparator Or Baseline | Des-methyl (NH-benzimidazole) analog: efflux ratio ≈ 8.0 – 12.0 |
| Quantified Difference | 3- to 5-fold reduction in efflux ratio |
| Conditions | Bidirectional Caco-2 monolayer permeability assay; class-level SAR extrapolation (Roecker et al., 2014) |
Why This Matters
For cell-based assays or in vivo models requiring intracellular target engagement or CNS penetration, the N-methylated scaffold is expected to exhibit significantly lower P-gp-mediated extrusion, potentially improving assay signal-to-noise and pharmacokinetic exposure relative to des-methyl analogs.
- [1] Roecker, A. J., et al. (2014). Discovery of dual orexin receptor antagonists: N-methylation of the benzimidazole moiety within the lead structure significantly reduced P-gp susceptibility while increasing potency. Bioorganic & Medicinal Chemistry Letters, 24(21), 4994–5000. View Source
